1-(2,5-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea
Overview
Description
N-(2,5-dimethylphenyl)-N’-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a thiourea group bonded to a 2,5-dimethylphenyl group and a 3,5-dimethyl-1H-pyrazol-4-yl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-N’-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of 2,5-dimethylaniline with 3,5-dimethyl-1H-pyrazole-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to yield the final product. The reaction conditions often include solvents like dichloromethane or ethanol and may require refluxing to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-N’-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the synthesis of advanced materials or as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N’-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-pyrazolylthiourea: Lacks the methyl groups, which may affect its chemical and biological properties.
N-(2,5-dimethylphenyl)-N’-phenylthiourea: Contains a phenyl group instead of a pyrazolyl group, leading to different reactivity and applications.
Uniqueness
N-(2,5-dimethylphenyl)-N’-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea is unique due to the presence of both 2,5-dimethylphenyl and 3,5-dimethyl-1H-pyrazol-4-yl groups. These structural features may enhance its stability, reactivity, and specificity in various applications compared to similar compounds.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-8-5-6-9(2)12(7-8)15-14(19)16-13-10(3)17-18-11(13)4/h5-7H,1-4H3,(H,17,18)(H2,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMDANGFWGZMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC2=C(NN=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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